molecular formula C18H28N2O2 B4638997 3-(propan-2-yloxy)-N-(1-propylpiperidin-4-yl)benzamide

3-(propan-2-yloxy)-N-(1-propylpiperidin-4-yl)benzamide

Cat. No.: B4638997
M. Wt: 304.4 g/mol
InChI Key: WSQIGWLUTUAFPG-UHFFFAOYSA-N
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Description

3-(propan-2-yloxy)-N-(1-propylpiperidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yloxy)-N-(1-propylpiperidin-4-yl)benzamide typically involves the following steps:

    Formation of the benzamide core: This can be achieved by reacting a substituted benzoyl chloride with an amine.

    Introduction of the propan-2-yloxy group: This step involves the etherification of the benzamide with an appropriate alcohol under acidic or basic conditions.

    Attachment of the piperidine ring: The final step involves the alkylation of the benzamide with a piperidine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the propan-2-yloxy group.

    Reduction: Reduction reactions can occur at the benzamide core, potentially converting it to an amine.

    Substitution: The aromatic ring in the benzamide can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Amines, alcohols.

    Substitution products: Halogenated benzamides, nitrobenzamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 3-(propan-2-yloxy)-N-(1-propylpiperidin-4-yl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-propylpiperidin-4-yl)benzamide: Lacks the propan-2-yloxy group.

    3-(propan-2-yloxy)benzamide: Lacks the piperidine ring.

    N-(1-propylpiperidin-4-yl)-3-methoxybenzamide: Has a methoxy group instead of propan-2-yloxy.

Uniqueness

The presence of both the propan-2-yloxy group and the piperidine ring in 3-(propan-2-yloxy)-N-(1-propylpiperidin-4-yl)benzamide may confer unique pharmacological properties, making it distinct from other benzamides.

Properties

IUPAC Name

3-propan-2-yloxy-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-4-10-20-11-8-16(9-12-20)19-18(21)15-6-5-7-17(13-15)22-14(2)3/h5-7,13-14,16H,4,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQIGWLUTUAFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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